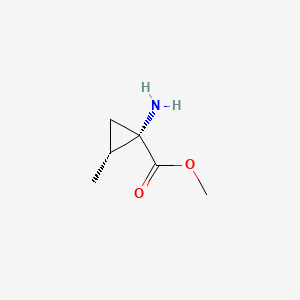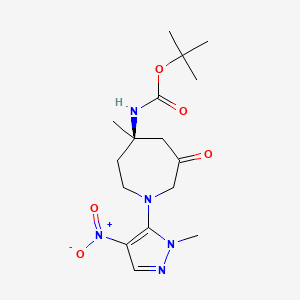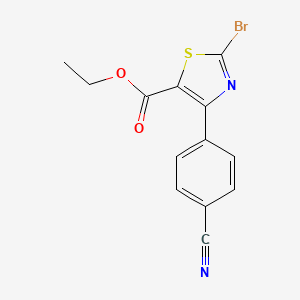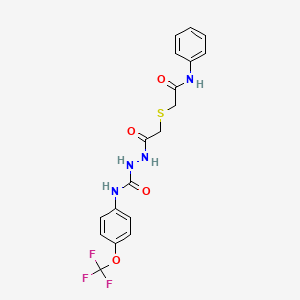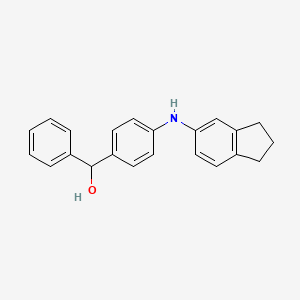
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol is a complex organic compound that features a unique structure combining an indene moiety with an aminophenyl and phenylmethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then reacted with 4-bromobenzyl alcohol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Substitution reagents: SOCl2, PBr3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)amine: Shares the indene moiety but lacks the phenylmethanol group.
(4-Aminophenyl)(phenyl)methanol: Contains the aminophenyl and phenylmethanol groups but lacks the indene structure.
(4-Hydroxyphenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C22H21NO |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
[4-(2,3-dihydro-1H-inden-5-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C22H21NO/c24-22(17-5-2-1-3-6-17)18-10-12-20(13-11-18)23-21-14-9-16-7-4-8-19(16)15-21/h1-3,5-6,9-15,22-24H,4,7-8H2 |
InChI-Schlüssel |
NOPHXCDIMMFVFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=CC=C(C=C3)C(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
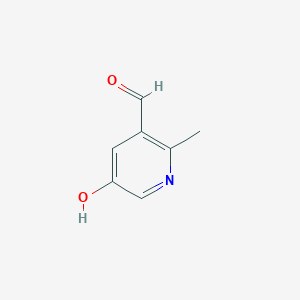

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
